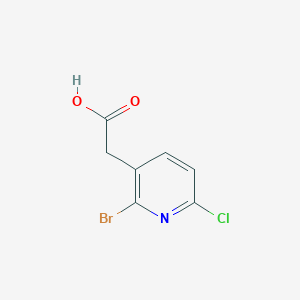

2-(2-Bromo-6-chloropyridin-3-yl)acetic acid

Description

2-(2-Bromo-6-chloropyridin-3-yl)acetic acid is a halogenated pyridine derivative with the molecular formula C₇H₅BrClNO₂ and a molecular weight of 250.48 g/mol . Its structure features a pyridine ring substituted with a bromine atom at position 2, a chlorine atom at position 6, and an acetic acid moiety at position 2. This unique substitution pattern enhances its reactivity in cross-coupling reactions and biological activity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula |

C7H5BrClNO2 |

|---|---|

Molecular Weight |

250.48 g/mol |

IUPAC Name |

2-(2-bromo-6-chloropyridin-3-yl)acetic acid |

InChI |

InChI=1S/C7H5BrClNO2/c8-7-4(3-6(11)12)1-2-5(9)10-7/h1-2H,3H2,(H,11,12) |

InChI Key |

JBUPWRWMXXDDLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1CC(=O)O)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-chloropyridin-3-yl)acetic acid typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to control the reaction environment. This ensures high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-chloropyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

The compound has been studied for its potential as a bioactive molecule, acting as a ligand that binds to specific enzymes or receptors. This interaction can modulate enzyme activity, leading to various biological effects that are crucial for drug development. For instance, research has shown that 2-(2-Bromo-6-chloropyridin-3-yl)acetic acid may inhibit certain enzymes involved in metabolic pathways, making it a candidate for therapeutic agents targeting metabolic diseases.

Binding Affinity Studies:

Studies on the binding affinity of this compound with biological targets have revealed its potential to act as an inhibitor in biochemical assays. This characteristic is particularly important in the context of developing drugs that require precise modulation of enzyme activity.

Agrochemical Applications

Pesticide Development:

2-(2-Bromo-6-chloropyridin-3-yl)acetic acid is also explored for its role in the synthesis of agrochemicals, particularly pesticides and herbicides. Its structural properties allow it to interact effectively with biological systems, making it suitable for developing compounds that can control pest populations while minimizing environmental impact.

Synthesis of Agrochemical Intermediates:

The compound serves as an intermediate in the synthesis of more complex agrochemical products. Its ability to undergo nucleophilic substitution reactions allows for the creation of various derivatives that can be tailored for specific agricultural applications.

Chemical Synthesis and Research

Building Block in Organic Synthesis:

In organic chemistry, 2-(2-Bromo-6-chloropyridin-3-yl)acetic acid acts as a versatile building block for synthesizing more complex organic molecules. It can participate in various reactions, including coupling reactions facilitated by palladium catalysts and nucleophilic substitutions using strong bases.

Research on Reaction Mechanisms:

The compound is utilized in studies investigating reaction mechanisms involving halogenated pyridine derivatives. These studies contribute to a deeper understanding of how substituents affect reactivity and selectivity in chemical reactions.

Case Study 1: Enzyme Interaction

A study focusing on the interaction of 2-(2-Bromo-6-chloropyridin-3-yl)acetic acid with specific enzymes demonstrated its potential as an inhibitor. The research involved assessing its binding affinity through various biochemical assays, revealing that the compound could effectively modulate enzyme activity associated with metabolic pathways .

Case Study 2: Agrochemical Development

In another study, researchers synthesized derivatives of 2-(2-Bromo-6-chloropyridin-3-yl)acetic acid aimed at developing new pesticides. The derivatives exhibited promising biological activity against common agricultural pests, highlighting the compound's utility in agrochemical formulations.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-chloropyridin-3-yl)acetic acid involves its interaction with various molecular targets. The presence of bromine and chlorine atoms can influence its binding affinity and reactivity with enzymes and other proteins. The compound can participate in various biochemical pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s biological and chemical properties are influenced by the positions of its halogen substituents and the acetic acid group. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituent Positions | Key Features/Activity | References |

|---|---|---|---|---|

| 2-(2-Bromo-6-chloropyridin-3-yl)acetic acid | C₇H₅BrClNO₂ | Br (2), Cl (6), acetic acid (3) | High reactivity in Pd-catalyzed couplings; moderate cytotoxicity (IC₅₀: 27.1–74.2 µM) | |

| 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid | C₇H₅BrClNO₂ | Br (5), Cl (3), acetic acid (2) | Lower enzyme inhibition compared to target; used in agrochemical synthesis | |

| 6-Bromo-2-chloro-3-methoxypyridine | C₆H₄BrClNO | Br (6), Cl (2), OMe (3) | Enhanced solubility but reduced potency due to electron-donating methoxy group | |

| 2-(6-Bromo-2-chloropyridin-3-yl)acetic acid | C₇H₅BrClNO₂ | Br (6), Cl (2), acetic acid (3) | Dual halogenation improves herbicide efficacy; IC₅₀: 0.04 µM (COX-2 inhibition) | |

| 5-Bromo-2-chloropyridine | C₅H₄BrClN | Br (5), Cl (2) | Lacks acetic acid group; limited biological activity, used as a precursor |

Key Research Findings

Synthetic Utility : The compound’s ethyl ester derivative (ethyl 2-(2-bromo-6-chloropyridin-3-yl)acetate) is a critical intermediate in synthesizing antimicrobial agents, with derivatives showing lower MICs than standard antibiotics .

Mechanistic Insights: The bromine and chlorine atoms synergistically enhance electrophilic substitution rates, a feature absent in mono-halogenated analogs like 2-chloropyridin-3-ylacetic acid .

Comparative Solubility : Unlike methoxy-substituted analogs, the target compound’s hydrophilicity is balanced by halogen electronegativity, optimizing bioavailability .

Biological Activity

2-(2-Bromo-6-chloropyridin-3-yl)acetic acid is a halogenated pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological interactions, and applications based on recent studies.

- Molecular Formula : C8H7BrClN

- Molecular Weight : Approximately 250.48 g/mol

- Structure : The compound features a pyridine ring substituted with bromine and chlorine atoms, which enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of 2-(2-Bromo-6-chloropyridin-3-yl)acetic acid typically involves:

- Bromination and chlorination of pyridine derivatives.

- Use of palladium catalysts for coupling reactions.

- Application of strong bases for nucleophilic substitutions.

Antimicrobial Activity

Research has indicated that 2-(2-Bromo-6-chloropyridin-3-yl)acetic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | 40 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

| Salmonella typhi | 45 µg/mL |

| Klebsiella pneumoniae | 30 µg/mL |

The compound demonstrated inhibition zones comparable to standard antibiotics such as ceftriaxone, indicating its potential as a therapeutic agent .

Anticancer Activity

In addition to its antibacterial effects, 2-(2-Bromo-6-chloropyridin-3-yl)acetic acid has been explored for anticancer activity. It was found to inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) and others, with IC50 values suggesting significant potency:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 225 |

| HeLa | 200 |

The mechanism of action includes inducing apoptosis and disrupting the cell cycle, leading to increased cell death in treated populations .

The biological activity of 2-(2-Bromo-6-chloropyridin-3-yl)acetic acid is primarily attributed to its ability to act as a ligand for various enzymes and receptors. Studies have shown that it can modulate enzyme activity, which is crucial for understanding its therapeutic potential:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Binding : Its structural properties allow it to bind effectively to specific receptors, influencing cellular signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of 2-(2-Bromo-6-chloropyridin-3-yl)acetic acid in different biological contexts:

- Antibacterial Efficacy : A study reported that when tested against a panel of resistant bacterial strains, the compound exhibited superior activity compared to traditional antibiotics, making it a candidate for further development into new antimicrobial agents .

- Anticancer Research : In vitro assays showed that treatment with this compound significantly reduced tumor cell viability and induced apoptosis in MCF-7 cells, suggesting its potential role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.